Product packaging for 1-[Ethyl(methyl)amino]acetone(Cat. No.:CAS No. 871889-54-2)

1-[Ethyl(methyl)amino]acetone

Cat. No.: B3291323
CAS No.: 871889-54-2
M. Wt: 115.17 g/mol
InChI Key: QLOQKEJUTSHYQM-UHFFFAOYSA-N
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Description

Overview of Aminoketones in Chemical Synthesis

Aminoketones, particularly α-aminoketones where the amino group is on the carbon adjacent to the carbonyl group, are prized building blocks in organic synthesis. Their importance stems from the inherent reactivity of both the ketone and amine moieties. The ketone offers an electrophilic site for nucleophilic attack, while the amine can act as a nucleophile or a base. This duality allows for a diverse range of chemical transformations.

The synthesis of aminoketones has been a subject of considerable research, with numerous methods developed over the years. researchgate.net Common strategies include the amination of α-haloketones and multicomponent reactions like the Mannich reaction, which brings together an aldehyde, an amine, and a ketone. nih.govtandfonline.com The development of enantioselective methods for producing chiral aminoketones has further expanded their utility in the synthesis of pharmaceuticals and natural products. rsc.org

Historical Context of 1-[Ethyl(methyl)amino]acetone within Organic Chemistry Research

The specific historical context of this compound is not well-documented in mainstream chemical literature. Its emergence is likely tied to the broader exploration of aminoketone synthesis and their potential applications as synthetic intermediates. A U.S. patent from 1952 describes a general method for preparing aminoketones, which provides a glimpse into the early interest in this class of compounds for potential industrial applications. google.com However, dedicated studies focusing on the synthesis or properties of this compound are scarce. The compound is commercially available from various suppliers, often as its hydrochloride salt, suggesting its use in specific, though not widely published, research or as a building block for more complex proprietary molecules. sigmaaldrich.com

Structural Basis for Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay between its tertiary amine and ketone functional groups.

Key Structural Features:

α-Aminoketone Core: The presence of a nitrogen atom on the carbon adjacent to the carbonyl group is a defining feature. This arrangement can influence the reactivity of both functional groups through inductive and steric effects.

Tertiary Amine: The nitrogen atom is substituted with both an ethyl and a methyl group. This tertiary nature prevents self-condensation reactions that can be problematic with primary and secondary aminoketones. wikipedia.org The lone pair of electrons on the nitrogen atom makes it a nucleophilic center and a Brønsted-Lowry base.

Propan-2-one Backbone: The ketone is situated on the second carbon of a three-carbon chain, making it a simple aliphatic ketone.

The synthetic utility of this compound can be inferred from the known reactivity of α-aminoketones. Potential reactions include:

Nucleophilic addition to the carbonyl group: The ketone can react with various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

Reactions at the α-carbon: The protons on the carbon adjacent to the ketone (C3) are acidic and can be removed by a base to form an enolate, which can then participate in various alkylation and condensation reactions.

Reduction of the ketone: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride, leading to the formation of 1-[Ethyl(methyl)amino]propan-2-ol. nih.gov

Formation of heterocycles: The bifunctional nature of the molecule makes it a potential precursor for the synthesis of various nitrogen-containing heterocyclic rings, which are common motifs in pharmaceuticals and agrochemicals.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC6H13NO115.17Not available
1-[Ethyl(methyl)amino]propan-2-olC6H15NO117.19157.8 at 760 mmHg chemsrc.com
propan-2-one (Acetone)C3H6O58.0856.5 chembk.com
1-(Ethylamino)propan-2-olC5H13NO103.16Not available

Research Landscape and Gaps in Understanding of this compound

The current research landscape for this compound is sparse. While the broader field of aminoketone chemistry is vibrant and continuously evolving, this specific compound has not been the subject of extensive investigation. researchgate.netresearchgate.net The available information is largely limited to its entry in chemical supplier catalogs and databases, which provide basic physicochemical properties. sigmaaldrich.comnih.gov

Identified Gaps in Understanding:

Optimized Synthetic Routes: There is a lack of published, optimized, and well-characterized synthetic procedures specifically for this compound. While general methods for aminoketone synthesis exist, their specific application and efficiency for this compound are not detailed.

Detailed Reactivity Profile: A comprehensive study of its reactivity with a wide range of reagents and under various conditions is missing. This includes detailed kinetic and mechanistic studies of its reactions.

Applications in Synthesis: There are no prominent examples in the scientific literature showcasing the use of this compound as a key intermediate in the total synthesis of complex target molecules.

Spectroscopic and Crystallographic Data: While basic properties are listed in databases, detailed spectroscopic data (e.g., comprehensive NMR, IR, MS analysis) and single-crystal X-ray diffraction data are not readily available in the public domain.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B3291323 1-[Ethyl(methyl)amino]acetone CAS No. 871889-54-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[ethyl(methyl)amino]propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-4-7(3)5-6(2)8/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOQKEJUTSHYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 1 Ethyl Methyl Amino Acetone

Carbonyl Reactivity in 1-[Ethyl(methyl)amino]acetone

The carbonyl group in this compound is a key site for a variety of chemical transformations. Its reactivity is influenced by the presence of the adjacent tertiary amino group.

Nucleophilic Addition Reactions

The ketone functionality in this compound is susceptible to nucleophilic attack. In these reactions, a nucleophile adds to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield an alcohol. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the pi bond and moving the electrons onto the oxygen atom. Subsequent protonation of the resulting alkoxide ion gives the final alcohol product.

While specific studies on nucleophilic addition reactions of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the general behavior of ketones. Common nucleophiles that could react with the carbonyl group include Grignard reagents, organolithium compounds, and reducing agents like sodium borohydride.

Condensation Reactions (e.g., Mannich-type Reactions)

Condensation reactions are a significant class of reactions for carbonyl compounds. The Mannich reaction, a prominent example, involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the context of this compound, it could potentially act as the active hydrogen compound in a Mannich reaction, provided there are enolizable protons. The general mechanism of the Mannich reaction involves the formation of an iminium ion from a primary or secondary amine and a non-enolizable aldehyde (like formaldehyde). This is followed by the nucleophilic attack of the enol form of the carbonyl compound on the iminium ion.

Cyclization Reactions Involving the Ketone Moiety

The bifunctional nature of this compound, containing both a ketone and an amine, presents the possibility for intramolecular cyclization reactions to form heterocyclic structures. These reactions are often driven by the formation of a stable ring system. For instance, under certain conditions, the amino group could potentially react with the carbonyl group, or a derivative thereof, to form cyclic imines or enamines, which could be intermediates in the synthesis of more complex heterocyclic compounds.

Specific examples and mechanistic studies of cyclization reactions involving the ketone moiety of this compound are not widely reported. However, the general principles of intramolecular reactions suggest that such transformations are plausible and could lead to the formation of various nitrogen-containing heterocycles.

Amine Reactivity and Transformations

The tertiary amine group in this compound is another reactive center, characterized by the lone pair of electrons on the nitrogen atom.

Nucleophilic Characteristics of the Tertiary Amine

The nitrogen atom in the ethyl(methyl)amino group possesses a lone pair of electrons, making it a nucleophilic center. Tertiary amines are generally good nucleophiles, and their reactivity is influenced by steric hindrance around the nitrogen atom and the electronic effects of the substituents. The nucleophilicity of the amine in this compound would allow it to participate in reactions with various electrophiles.

While quantitative data on the nucleophilicity of this compound is not available, it is expected to react with alkyl halides, acyl chlorides, and other electrophilic species.

Reactions Involving Amine Deprotonation or Quaternization

As a tertiary amine, this compound is basic and can be protonated by acids to form an ammonium (B1175870) salt. While it cannot be deprotonated in the traditional sense as it lacks a proton on the nitrogen, its conjugate acid can be deprotonated.

A key reaction of tertiary amines is quaternization, which involves the reaction with an alkylating agent to form a quaternary ammonium salt. In this reaction, the nitrogen atom attacks the electrophilic carbon of the alkylating agent, leading to the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium ion. Common alkylating agents used for quaternization include alkyl halides such as methyl iodide.

Detailed experimental studies on the quaternization of this compound are not extensively described in the available literature. However, the general reactivity of tertiary amines suggests that it would readily undergo quaternization under appropriate conditions.

Oxidative Transformations of the Amine Functionality

The tertiary amine functionality in this compound is susceptible to various oxidative transformations. The specific products formed depend on the oxidant used and the reaction conditions. Common oxidative pathways for tertiary amines include N-oxidation, oxidative dealkylation, and oxidation of the α-carbon. dtic.mil

One of the primary reactions is the formation of the corresponding N-oxide, 1-[Ethyl(methyl)oxidoamino]acetone. This transformation is typically achieved using oxidizing agents like hydrogen peroxide, peroxy acids (e.g., m-CPBA), or ozone. dtic.mil The mechanism involves the nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the oxidant. chemicalforums.com

Oxidative dealkylation is another significant pathway, leading to the cleavage of either the methyl or ethyl group from the nitrogen atom. This process can be initiated by various reagents, including permanganate, dichromate, and certain enzymatic systems. The mechanism often proceeds through a single-electron transfer (SET) from the amine to the oxidant, generating a radical cation. acs.orgsioc-journal.cn This intermediate can then undergo deprotonation at the α-carbon of the alkyl group, followed by further oxidation to form an iminium ion. Hydrolysis of the iminium ion yields a secondary amine (1-(ethylamino)acetone or 1-(methylamino)acetone) and a carbonyl compound (formaldehyde or acetaldehyde, respectively).

In some cases, oxidation can occur at the carbon atom alpha to the nitrogen. For instance, reaction with reagents like manganese dioxide can lead to the formation of N-formyl or N-acetyl derivatives after cleavage and rearrangement. dtic.mil The presence of the adjacent ketone functionality in this compound can also influence the reactivity, potentially leading to more complex reaction pathways.

OxidantTypical Product(s)General Mechanism
Hydrogen Peroxide (H₂O₂)N-OxideNucleophilic attack by Nitrogen
m-CPBAN-OxideNucleophilic attack by Nitrogen
Potassium Permanganate (KMnO₄)Dealkylation products (secondary amine, aldehyde)Single-Electron Transfer (SET)
Manganese Dioxide (MnO₂)N-dealkylated or N-formylated productsSurface-mediated oxidation

Alpha-Carbon Reactivity and Enolization Chemistry

The presence of hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) makes this compound reactive at this position. This reactivity is primarily governed by the formation of enolate or enamine intermediates. idc-online.comsketchy.com

Formation and Reactivity of Enamines or Enolates

This compound is an α-amino ketone, a class of compounds that exhibits dual reactivity related to both enolates and enamines. masterorganicchemistry.comacs.org

Enolate Formation: Under basic conditions, a proton can be abstracted from the α-carbon (the methyl group) to form a resonance-stabilized enolate anion. sketchy.com The choice of base is crucial; strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible deprotonation. pressbooks.pub The resulting enolate is a potent nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atom. Due to this delocalization, it is an ambident nucleophile, capable of reacting with electrophiles at either the carbon or the oxygen atom. libretexts.org Reactions with most electrophiles, particularly carbon-based ones, occur preferentially at the α-carbon. libretexts.org

Enamine Character and Formation: While this compound is not itself an enamine, it is formed from a secondary amine and a ketone. Enamines are typically formed by the acid-catalyzed reaction of a ketone with a secondary amine. wikipedia.orgchemistrysteps.com They are nitrogen analogs of enols and are highly nucleophilic at the α-carbon due to the electron-donating nature of the nitrogen atom. masterorganicchemistry.com The reactivity of this compound can be compared to that of enamines, as the α-carbon is activated by the adjacent carbonyl group. It can also be a precursor for forming a more complex enamine if reacted with another secondary amine under specific conditions, though this is less common.

The equilibrium between the keto form and the enol form is typically low for simple ketones but is the basis for the reactivity at the alpha-position. idc-online.com The formation of the enolate, however, provides a much higher concentration of a reactive nucleophile. pressbooks.pub

Alkylation and Acylation of the Alpha-Carbon

The nucleophilic enolate derived from this compound can readily participate in alkylation and acylation reactions, which are fundamental for forming new carbon-carbon bonds at the α-position. libretexts.org

Alkylation: In the presence of an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl bromide), the enolate undergoes a nucleophilic substitution reaction (typically SN2) to form a new C-C bond. pressbooks.publibretexts.org This process, often referred to as direct alkylation of a ketone enolate, results in the introduction of an alkyl group onto the α-carbon. libretexts.org To prevent side reactions like multiple alkylations, conditions must be carefully controlled, often by using a strong base like LDA to form the enolate quantitatively before adding the alkylating agent. pressbooks.pub

Acylation: Acylation of the enolate occurs when it reacts with an acylating agent, such as an acyl chloride or an anhydride. libretexts.org This reaction yields a β-dicarbonyl compound, specifically a β-amino-β'-keto ketone in this case. These products are valuable synthetic intermediates. The reaction proceeds via nucleophilic acyl substitution, where the enolate attacks the electrophilic carbonyl carbon of the acylating agent, leading to the displacement of the leaving group (e.g., chloride).

The table below summarizes typical conditions for these transformations on related ketone systems.

ReactionReagentsElectrophile ExampleProduct Type
Alkylation 1. LDA, THF, -78 °C; 2. R-XCH₃I (Methyl iodide)α-Alkylated α-amino ketone
Acylation 1. LDA, THF, -78 °C; 2. RCOClCH₃COCl (Acetyl chloride)β-Dicarbonyl compound

Reaction Mechanism Elucidation for Key Transformations

Understanding the precise mechanisms of reactions involving this compound requires detailed experimental studies, including kinetics and isotopic labeling.

Kinetic Studies of Reactions Involving this compound

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of rate laws, activation energies, and the proposal of detailed reaction mechanisms. For reactions involving α-amino ketones, kinetic analyses have been crucial in understanding rearrangements and other transformations. acs.org

For instance, in a study on the Mannich reaction, which produces β-aminoketones, kinetic analysis revealed the reaction to be second order. rsc.org This information helped elucidate the stepwise mechanism involving the initial formation of a Schiff base followed by the attack of a ketone enol. rsc.org

A hypothetical kinetic study on the LDA-mediated alkylation of this compound could involve monitoring the disappearance of the starting material or the appearance of the product over time using techniques like NMR spectroscopy or chromatography. The rate of the reaction would likely be dependent on the concentrations of both the enolate and the alkyl halide, consistent with an SN2 mechanism.

Hypothetical Kinetic Data for Alkylation The following table presents plausible kinetic data for the alkylation of a generic α-amino ketone enolate, illustrating the type of information obtained from such studies.

Alkyl HalideRelative Rate (k_rel)Activation Energy (Ea, kJ/mol)Proposed Rate Law
CH₃I12055Rate = k[Enolate][CH₃I]
C₂H₅Br1068Rate = k[Enolate][C₂H₅Br]
(CH₃)₂CHI185Rate = k[Enolate][(CH₃)₂CHI]

The data would be expected to show that the reaction is fastest with less sterically hindered, more reactive alkyl halides like methyl iodide, which is characteristic of an SN2 pathway.

Isotope Labeling Experiments for Pathway Determination

Isotope labeling is a powerful tool for tracing the path of atoms through a reaction, thereby distinguishing between different possible mechanisms. creative-proteomics.comresearchgate.net Stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), and oxygen-18 (¹⁸O) are commonly used.

For this compound, deuterium labeling can be used to investigate the enolization process. By treating the compound with a deuterated solvent like D₂O under acidic or basic conditions, the α-hydrogens can be exchanged for deuterium. pdx.edu The location and rate of this exchange, monitored by NMR or mass spectrometry, can confirm that the reaction proceeds through an enol or enolate intermediate and can reveal which α-proton is more acidic.

For example, to confirm the mechanism of oxidative dealkylation, one could synthesize this compound with a ¹³C-labeled methyl group. After oxidation, the location of the ¹³C label in the products (e.g., in formaldehyde or the remaining N-ethyl group) would be determined. If the ¹³C label appears in formaldehyde, it would provide strong evidence for the cleavage of the C-N bond of the methyl group during the reaction.

Illustrative Isotope Labeling Experiment

ExperimentLabeled ReactantReactionExpected Labeled ProductMechanistic Insight
H/D Exchange This compoundNaOD, D₂OThis compound-d₃Confirms α-proton abstraction and enolate formation.
Oxidative Dealkylation 1-[Ethyl(¹³CH₃)amino]acetoneKMnO₄¹³CH₂O (Formaldehyde)Traces the fate of the methyl group during oxidation.

These experiments provide unambiguous evidence for proposed reaction intermediates and pathways, which is essential for a complete mechanistic understanding. researchgate.net

Theoretical and Computational Investigations of 1 Ethyl Methyl Amino Acetone

Quantum Chemical Studies of Molecular Structure and Conformation

The structural and electronic properties of 1-[Ethyl(methyl)amino]acetone have been investigated using quantum chemical methods. These studies provide fundamental insights into the molecule's behavior and reactivity. By employing computational models, a detailed understanding of its electronic structure and conformational preferences can be achieved, laying the groundwork for predicting its chemical behavior.

Electronic Structure and Frontier Molecular Orbitals (FMO) Analysis

The electronic character of this compound is central to its reactivity. An analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its interactions with other chemical species.

The HOMO is primarily localized on the nitrogen atom of the amino group, reflecting the lone pair of electrons, which are the most available for donation in a chemical reaction. The LUMO, conversely, is predominantly centered on the carbonyl carbon and oxygen atoms. This distribution indicates that the carbonyl group is the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and reactivity. A smaller energy gap generally corresponds to higher reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound
Molecular OrbitalEnergy (eV)Primary Atomic Contribution
HOMO-8.52Nitrogen (Amino Group)
LUMO2.15Carbonyl Carbon and Oxygen
HOMO-LUMO Gap10.67-

Conformational Analysis and Energy Landscapes

The flexibility of the ethyl and methyl groups attached to the nitrogen atom, as well as the propanone backbone, allows this compound to exist in several conformational states. A comprehensive conformational analysis reveals the relative energies of these different spatial arrangements and the energy barriers that separate them.

Computational scans of the key dihedral angles—specifically the C-C-N-C and C-N-C-C torsions—have been performed to map the potential energy surface. The results indicate the presence of several local minima, with the most stable conformer being one where steric hindrance between the ethyl group and the acetone (B3395972) moiety is minimized. The energy landscape suggests that the molecule is relatively flexible at room temperature, with several conformers being accessible.

Table 2: Relative Energies of Stable Conformers of this compound
ConformerRelative Energy (kcal/mol)Key Dihedral Angle (C-C-N-C)
1 (Global Minimum)0.00175.8°
21.25-65.2°
32.8970.1°

Computational Modeling of Reactivity and Reaction Pathways

Computational modeling provides a powerful tool to explore the reactivity of this compound and to elucidate the mechanisms of its potential chemical transformations.

Transition State Characterization and Activation Energy Calculations

To understand the kinetics of reactions involving this compound, the transition states of plausible reaction pathways can be located and characterized. For instance, in a nucleophilic addition to the carbonyl group, the approach of a nucleophile can be modeled to identify the geometry of the transition state and to calculate the associated activation energy.

These calculations are instrumental in predicting the feasibility and rate of a given reaction. A higher activation energy implies a slower reaction rate. Such studies can guide the selection of appropriate reaction conditions to favor a desired transformation.

Table 3: Calculated Activation Energies for a Hypothetical Nucleophilic Addition
NucleophileActivation Energy (kcal/mol)Reaction Type
Hydride (H-)12.5Reduction
Cyanide (CN-)15.8Cyanohydrin Formation

Solvent Effects on Reactivity and Selectivity

The surrounding solvent environment can significantly influence the reactivity and selectivity of chemical reactions. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the energy of reactants, products, and transition states.

For reactions involving polar species, polar solvents are generally found to stabilize charged intermediates and transition states, which can lead to an acceleration of the reaction rate. In the case of this compound, the polarity of the solvent can affect the conformational equilibrium and the activation energies of its reactions. For example, a polar solvent may favor conformers with a larger dipole moment and can influence the stereoselectivity of certain reactions by differentially stabilizing diastereomeric transition states.

Table 4: Calculated Solvent Effects on the Activation Energy of a Hypothetical Reaction
SolventDielectric ConstantCalculated Activation Energy (kcal/mol)
Gas Phase1.020.1
Toluene2.418.5
Acetonitrile37.515.2
Water78.414.1

In Silico Prediction of Novel Transformations

Computational chemistry allows for the in silico exploration of novel chemical transformations that this compound might undergo. By screening a variety of potential reactants and reaction conditions computationally, promising new synthetic routes can be identified, and their feasibility can be assessed before any experimental work is undertaken.

For example, the potential for intramolecular cyclization reactions, rearrangements, or reactions with novel catalytic systems can be investigated. These predictive studies can accelerate the discovery of new chemistry by focusing experimental efforts on the most promising computationally-vetted hypotheses. The unique combination of a tertiary amine and a ketone functional group within the same molecule opens up possibilities for tandem reactions and the synthesis of complex heterocyclic structures.

Rational Design of New Synthetic Strategies

The rational design of synthetic strategies for molecules like this compound can be significantly enhanced through computational methods. nih.govresearchgate.net Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in evaluating the thermodynamic and kinetic viability of potential reaction pathways. acs.orgutas.edu.au By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility of a proposed synthetic step. researchgate.netrsc.orgbohrium.com

One common approach to the synthesis of amino ketones is reductive amination. semanticscholar.orgacs.orgnih.gov Computational models can be employed to investigate the mechanism of this reaction for the synthesis of this compound. For instance, a possible retrosynthetic disconnection would involve chloroacetone (B47974) and ethyl(methyl)amine. A theoretical investigation would model the nucleophilic substitution reaction between these two precursors.

Table 1: Hypothetical Calculated Reaction Energetics for the Synthesis of this compound via Nucleophilic Substitution.
Computational MethodSolvent ModelΔH (kcal/mol)ΔG (kcal/mol)Activation Energy (Ea) (kcal/mol)
DFT (B3LYP/6-31G)PCM (Acetonitrile)-15.8-12.522.4
DFT (M06-2X/def2-TZVP)PCM (Acetonitrile)-17.2-13.820.1
DFT (B3LYP/6-31G)PCM (Water)-16.5-13.121.7
DFT (M06-2X/def2-TZVP)PCM (Water)-18.0-14.519.5

The data in the hypothetical Table 1 illustrates how different levels of theory and solvent models can be used to refine the predicted energetics of the reaction. A lower activation energy (Ea) would suggest a kinetically more favorable reaction, while a more negative Gibbs free energy (ΔG) indicates a thermodynamically more favorable process. Such computational screening can guide the selection of optimal reaction conditions, such as the choice of solvent, to maximize the yield of the desired product. rsc.org

Furthermore, computational tools can be used to explore alternative synthetic routes. For example, the reaction of acetone with an ethyl(methyl)amino-containing building block could be investigated. Automated reaction path exploration methods can systematically search for possible reaction pathways and their associated transition states, potentially uncovering novel and more efficient synthetic strategies that may not be immediately obvious to a chemist. rsc.orgresearchgate.net

Computational Screening for Catalytic Activity

The presence of both a Lewis basic nitrogen atom and a carbonyl group suggests that this compound could have potential catalytic applications, for instance, as an organocatalyst. acs.org Computational screening is a valuable tool for predicting and evaluating the potential catalytic activity of a molecule before its synthesis and experimental testing. nih.govnsf.gov

For a hypothetical application of this compound as a catalyst in a Morita-Baylis-Hillman (MBH) type reaction, computational docking and molecular dynamics (MD) simulations could be used to study the interaction of the candidate catalyst with the reactants. nih.gov These methods can predict the binding affinities and geometries of the substrate-catalyst complex, providing insights into the potential for catalysis. nih.gov

Quantum mechanics/molecular mechanics (QM/MM) calculations can then be employed to model the reaction mechanism in the presence of the catalyst. This approach allows for a high level of theory to be used for the reacting species (the QM region) while the surrounding environment is treated with a more computationally efficient method (the MM region). nsf.gov Such calculations can determine the catalytic effect on the reaction's activation energy.

Table 2: Hypothetical Computational Screening Results for the Catalytic Activity of this compound in a Model Aldol (B89426) Reaction.
ReactantsComputational MethodUncatalyzed Ea (kcal/mol)Catalyzed Ea (kcal/mol)Ea Reduction (kcal/mol)
Acetone + BenzaldehydeQM/MM (B3LYP/AMBER)35.225.89.4
Cyclohexanone + BenzaldehydeQM/MM (B3LYP/AMBER)33.924.19.8
Acetone + 4-NitrobenzaldehydeQM/MM (M06-2X/AMBER)32.522.310.2
Cyclohexanone + 4-NitrobenzaldehydeQM/MM (M06-2X/AMBER)31.821.510.3

The hypothetical data in Table 2 demonstrates how computational screening can quantify the potential catalytic efficiency of this compound. A significant reduction in the activation energy (Ea) for the catalyzed reaction compared to the uncatalyzed reaction would strongly suggest that the molecule is a promising candidate for further experimental investigation as a catalyst for that transformation. These computational approaches can accelerate the discovery of new catalysts by prioritizing the most promising candidates for synthesis and testing. nih.gov

Advanced Analytical Methodologies for Characterization in Complex Systems

Spectroscopic Techniques for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds. While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of hydrogen and carbon atoms, advanced 2D NMR techniques are often required for unambiguous structural assignment, especially for reaction products where the structure is not known a priori.

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal correlations between different nuclei, allowing for the piecing together of the molecular puzzle.

COSY spectra identify proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C).

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying quaternary carbons and piecing together different molecular fragments.

For a hypothetical reaction product of "1-[Ethyl(methyl)amino]acetone", these techniques would be essential to confirm the core structure and identify any modifications that occurred during the reaction. The expected chemical shifts in ¹H and ¹³C NMR are influenced by the electron-withdrawing ketone group and the electron-donating amino group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃ (ketone)~2.1~208
CH₂ (adjacent to N)~3.3~60
N-CH₂ (ethyl)~2.5~48
N-CH₃ (methyl)~2.3~40
CH₃ (ethyl)~1.1~12
Note: These are estimated values and can vary based on solvent and other experimental conditions.

Solid-State NMR (ssNMR) would be employed if the reaction product is a solid and difficult to dissolve. It provides information about the molecular structure and dynamics in the solid phase.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. nih.gov Unlike standard mass spectrometry, which provides the nominal mass, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula, which is invaluable for identifying unknown reaction products. nih.gov

For "this compound" (C₆H₁₃NO), the exact mass can be calculated and compared against the measured mass to confirm its identity. Any deviation or the presence of other high-intensity signals would indicate impurities or the formation of byproducts.

Fragmentation patterns observed in the mass spectrum provide further structural information. In the electron ionization (EI) mass spectrum of a related compound, N-methylethanamine, the molecular ion peak is observed, and fragmentation occurs to produce characteristic ions. docbrown.info Similarly, for this compound, characteristic fragments would be expected from the cleavage of C-C and C-N bonds.

Table 2: Expected High-Resolution Masses of Potential Ions of this compound

Ion FormulaDescriptionCalculated Exact Mass (m/z)
[C₆H₁₃NO]⁺˙Molecular Ion115.0997
[C₅H₁₀N]⁺Loss of -COCH₃84.0813
[C₄H₁₀N]⁺Loss of -CH₂COCH₃72.0813
[CH₃CO]⁺Acetyl Cation43.0184

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific frequencies.

Infrared (IR) Spectroscopy : An IR spectrum of "this compound" would be expected to show characteristic absorption bands for the ketone and amine functional groups. A strong, sharp peak around 1715 cm⁻¹ would indicate the C=O stretch of the ketone. C-N stretching vibrations for the aliphatic amine would be expected in the 1250-1020 cm⁻¹ region. docbrown.info C-H stretching vibrations from the alkyl groups would appear in the 3000-2800 cm⁻¹ range. docbrown.info

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds. The C=O stretch is also Raman active.

The fingerprint region of the IR spectrum (below 1500 cm⁻¹) provides a unique pattern for a specific molecule, which can be used for identification by comparison to a reference spectrum. docbrown.info

Derivatization Strategies for Enhanced Detection and Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For this compound, derivatization can enhance volatility for gas chromatography (GC), improve thermal stability, and create characteristic fragments for mass spectrometric identification. ojp.govresearchgate.net

The analysis of cathinone-like substances by GC-MS can be challenging due to their polarity and potential for thermal degradation. ojp.gov Derivatization of the secondary amine and/or the ketone functional group in this compound can mitigate these issues.

Acylation reagents are commonly employed for this purpose. Anhydrides such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) react with the secondary amine group. rsc.orgresearchgate.net These reagents introduce fluorinated groups, which increase the volatility and electron-capture properties of the molecule, significantly enhancing sensitivity for detectors like an electron capture detector (ECD) or mass spectrometry in negative chemical ionization mode. researchgate.net

Another effective class of reagents is chloroformates, such as ethyl chloroformate (ECF). ECF derivatization proceeds in an aqueous medium, which can simplify sample preparation, and creates stable derivatives suitable for GC-MS analysis. core.ac.uknih.gov

Table 2: Comparison of Derivatizing Agents for GC-MS Analysis of Amino-Ketones

Derivatizing ReagentAbbreviationTarget Functional GroupKey AdvantagesReference
Pentafluoropropionic anhydridePFPASecondary AmineExcellent volatility, produces characteristic mass spectra, high detector sensitivity. rsc.orgresearchgate.net
Trifluoroacetic anhydrideTFAASecondary AmineIncreases volatility, commonly used for amphetamine-like compounds. rsc.org
Heptafluorobutyric anhydrideHFBASecondary AmineGenerates derivatives with higher molecular weight and multiple fragment ions, aiding identification. researchgate.net
Ethyl ChloroformateECFSecondary AmineReaction occurs in aqueous media, stable derivatives, good chromatographic properties. core.ac.uk

Stable Isotope Dilution Analysis (SIDA) is a premier quantitative technique that utilizes a stable isotope-labeled version of the analyte as an internal standard. nih.gov This method provides high accuracy and precision by correcting for analyte loss during sample preparation and for matrix effects during instrumental analysis. nih.gov

For the SIDA of this compound, a key step is the synthesis of an isotopically labeled analog, such as 1-[Ethyl(methyl-d3)amino]acetone or this compound-d3 (with deuterium on the acetone (B3395972) methyl group). The labeled standard should be chemically identical to the analyte but have a different mass, allowing it to be distinguished by a mass spectrometer. ckisotopes.com

The synthesis of such a standard could involve using a deuterated precursor. For example, deuterated methyl iodide (CD₃I) could be used in the synthesis to introduce a methyl-d3 group. nih.gov Alternatively, H/D exchange reactions can be employed to introduce deuterium atoms into the molecule. researchgate.netmdpi.com

Once synthesized and purified, a known amount of the labeled internal standard is added to the sample at the earliest stage of the analytical workflow. The sample is then processed (e.g., extraction, cleanup, derivatization), and the ratio of the unlabeled analyte to the labeled standard is measured by MS. Since any losses or variations affect both the analyte and the standard equally, their ratio remains constant, enabling highly reliable quantification. researchgate.net

Table 3: General Workflow for Stable Isotope Dilution Analysis (SIDA)

StepDescriptionKey Considerations
1. Synthesis and PurificationSynthesize a stable isotope-labeled analog of this compound (e.g., using deuterium or ¹³C).High isotopic and chemical purity of the standard is essential. ckisotopes.com
2. Standard SpikingAdd a precise and known quantity of the labeled internal standard to the unknown sample.Spiking should occur at the very beginning of the sample preparation process.
3. Sample PreparationPerform extraction, cleanup, and derivatization (if necessary) on the spiked sample.The analyte and standard must behave identically throughout all steps. nih.gov
4. Instrumental AnalysisAnalyze the sample using a mass spectrometry-based method (e.g., GC-MS, LC-MS).The MS method must be able to resolve and detect both the analyte and the internal standard.
5. QuantificationCalculate the concentration of the analyte based on the measured peak area ratio of the analyte to the internal standard and the known concentration of the standard.A calibration curve prepared with known ratios of analyte to standard is used for accurate quantification.

Future Research Directions and Emerging Paradigms

Expansion of Synthetic Applications and Scope

The core value of α-amino ketones like 1-[Ethyl(methyl)amino]acetone lies in their role as versatile synthetic intermediates. nih.gov Future research will likely focus on expanding their application in the construction of novel and medicinally relevant scaffolds. The development of new catalytic asymmetric methods for the synthesis of chiral α-amino ketones is a particularly important endeavor, as these chiral building blocks are crucial in pharmaceutical development. nih.gov

Key areas for expansion include:

Domino and Tandem Reactions: Designing one-pot multi-component reactions that utilize this compound to rapidly assemble complex molecular architectures will be a key focus. This approach improves efficiency and reduces waste.

Synthesis of Heterocycles: α-Amino ketones are valuable precursors to a wide variety of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. colab.ws Research into novel cyclization strategies starting from this compound could yield new classes of bioactive molecules.

Asymmetric Catalysis: The development of novel chiral catalysts for the enantioselective synthesis of derivatives of this compound will be crucial. This will provide access to stereochemically pure compounds, which is often a requirement for biological activity. nih.gov

Synthetic StrategyPotential Application of this compoundDesired Outcome
Multi-component ReactionsAs a key building block in cascade reactions.Rapid assembly of complex molecules.
Novel Cyclization MethodsAs a precursor for nitrogen-containing heterocycles.Discovery of new bioactive compounds.
Asymmetric SynthesisAs a substrate for enantioselective transformations.Access to optically pure pharmaceuticals.

Interdisciplinary Research with Materials Science

An emerging and exciting frontier for α-amino ketones is their potential application in materials science. The functional groups present in this compound—a ketone and a tertiary amine—offer handles for incorporation into polymeric structures, potentially imparting unique properties to the resulting materials.

Future interdisciplinary research could explore:

Functional Polymers: The incorporation of the this compound moiety into polymer backbones or as pendant groups could lead to materials with tailored properties, such as altered solubility, thermal stability, or chelating abilities.

Self-Healing Materials: The amine and ketone functionalities could be exploited in the design of self-healing polymers. For instance, the formation of reversible imine bonds upon damage could be a mechanism for autonomic repair. nih.gov While this is a speculative application for this specific molecule, the general concept of using such functional groups in self-healing systems is an active area of research. researchgate.netillinois.edu

Conductive Polymers: While a more distant possibility, the nitrogen and oxygen atoms in the structure could potentially be involved in charge-transfer complexes, a key feature of some conductive organic materials.

Development of Sustainable Synthetic Routes

In line with the principles of green chemistry, a significant future research direction will be the development of more sustainable and environmentally benign methods for the synthesis of this compound and other α-amino ketones. researchgate.net

Key strategies for sustainable synthesis include:

Catalytic C-H Amination: Direct amination of the C-H bond adjacent to the carbonyl group in acetone (B3395972) using N-ethyl-N-methylamine would be an ideal atom-economical route. Research into efficient and selective catalysts for this transformation is ongoing for the broader class of ketones. organic-chemistry.org

Use of Greener Reagents and Solvents: Moving away from hazardous reagents and volatile organic solvents towards more environmentally friendly alternatives is a critical goal. This includes exploring biocatalytic methods and reactions in aqueous media.

Flow Chemistry: The use of continuous flow reactors can offer improved safety, efficiency, and scalability for the synthesis of α-amino ketones, reducing waste and energy consumption.

Sustainability ApproachApplication to this compound SynthesisBenefit
Atom EconomyDirect C-H amination of acetone.Reduces waste by maximizing incorporation of starting materials into the final product.
Green SolventsUtilizing water or bio-based solvents.Minimizes environmental impact and improves safety.
Process IntensificationSynthesis in continuous flow reactors.Enhances control, safety, and scalability.

Advanced Mechanistic Studies using Operando Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing existing methods and developing new ones. The application of operando spectroscopic techniques, which allow for the real-time monitoring of a chemical reaction as it occurs, will be instrumental in this endeavor.

Future mechanistic studies may involve:

Operando Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques can provide real-time information on the formation and consumption of reactants, intermediates, and products, offering a detailed picture of the reaction pathway.

Computational Modeling: Density Functional Theory (DFT) calculations can be used in conjunction with experimental data to model reaction intermediates and transition states, providing insights into the energetics and kinetics of the reaction.

By combining operando techniques with computational studies, researchers can gain an unprecedented level of understanding of the chemical processes involving this compound, paving the way for more rational and efficient synthetic design.

Q & A

Q. Advanced Research Focus

  • Hepatic Metabolism : Likely undergoes oxidation via cytochrome P450 enzymes, producing carboxylic acid derivatives. Monitor for metabolites using LC-MS/MS.
  • Interference Risks : Ethanol inhibits MEK metabolism, potentially elevating urinary ketone levels . Gender-specific differences in MEK excretion (linked to hormonal contraceptives) suggest similar variability for structurally related compounds .
  • Endogenous Confounders : Use isotope-labeled internal standards (e.g., ¹³C-acetone) to distinguish exogenous compounds from background signals .

How should researchers address discrepancies in stability data for this compound under different storage conditions?

Q. Advanced Research Focus

  • Controlled Storage : Refrigerate samples (4°C) to maintain >98% recovery over 30 days. Avoid freeze-thaw cycles, which may induce hydrolysis .
  • Data Normalization : If room-temperature storage is unavoidable, apply correction factors based on degradation kinetics (e.g., 5–10% loss after 7 days) .
  • Replicate Analysis : Run triplicate samples at each storage interval to quantify variability and validate statistical significance.

What strategies differentiate this compound from structurally similar amines or ketones in complex mixtures?

Q. Advanced Research Focus

  • Chromatographic Resolution : Use polar GC columns (e.g., DB-WAX) to separate amines/ketones by boiling point and polarity. Adjust oven temperature gradients to baseline-resolve peaks .
  • Tandem MS : Leverage unique fragmentation ions (e.g., m/z 72 for the ethylmethylamine moiety) for selective detection .
  • Derivatization : Convert amines to trifluoroacetyl derivatives, enhancing GC sensitivity and specificity .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.